molecular formula C9H7ClS B12560972 3-Chloro-3-phenylprop-2-enethial CAS No. 189360-66-5

3-Chloro-3-phenylprop-2-enethial

Cat. No.: B12560972
CAS No.: 189360-66-5
M. Wt: 182.67 g/mol
InChI Key: FTBCZISBKOMZCO-UHFFFAOYSA-N
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Description

3-Chloro-3-phenylprop-2-enethial is an organic compound with the molecular formula C9H7ClS It is characterized by the presence of a chloro group, a phenyl group, and a thial group attached to a prop-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-phenylprop-2-enethial typically involves the reaction of 3-chloro-3-phenylprop-2-enal with a sulfur-containing reagent. One common method is the reaction of 3-chloro-3-phenylprop-2-enal with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thial compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-phenylprop-2-enethial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the thial group to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-phenylprop-2-enethial has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-phenylprop-2-enethial involves its interaction with specific molecular targets. The thial group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal: A related compound with an aldehyde group instead of a thial group.

    3-Chloro-3-phenylprop-2-enol: A compound with a hydroxyl group instead of a thial group.

Uniqueness

3-Chloro-3-phenylprop-2-enethial is unique due to the presence of the thial group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chloro and phenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

189360-66-5

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

IUPAC Name

3-chloro-3-phenylprop-2-enethial

InChI

InChI=1S/C9H7ClS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H

InChI Key

FTBCZISBKOMZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=S)Cl

Origin of Product

United States

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